Cas no 1146299-40-2 (4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid)

4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid 化学的及び物理的性質
名前と識別子
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- 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid
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- MDL: MFCD11868526
- インチ: 1S/C11H14N2O4/c1-17-7-6-12-11(16)13-9-4-2-8(3-5-9)10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16)
- InChIKey: LCCDEHBCZRUWOO-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(NC(NCCOC)=O)C=C1
4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA37938-500mg |
4-(2-Methoxyethylcarbamoylamino)benzoic acid |
1146299-40-2 | 95% | 500mg |
$478.00 | 2024-01-04 | |
A2B Chem LLC | BA37938-2.5g |
4-(2-Methoxyethylcarbamoylamino)benzoic acid |
1146299-40-2 | 95% | 2.5g |
$1256.00 | 2024-04-20 | |
A2B Chem LLC | BA37938-100mg |
4-(2-Methoxyethylcarbamoylamino)benzoic acid |
1146299-40-2 | 95% | 100mg |
$395.00 | 2024-01-04 | |
OTAVAchemicals | 2771499-100MG |
4-{[(2-methoxyethyl)carbamoyl]amino}benzoic acid |
1146299-40-2 | 95% | 100MG |
$175 | 2023-07-06 | |
OTAVAchemicals | 2771499-250MG |
4-{[(2-methoxyethyl)carbamoyl]amino}benzoic acid |
1146299-40-2 | 95% | 250MG |
$200 | 2023-07-06 | |
OTAVAchemicals | 2771499-1G |
4-{[(2-methoxyethyl)carbamoyl]amino}benzoic acid |
1146299-40-2 | 95% | 1G |
$300 | 2023-07-06 | |
OTAVAchemicals | 2771499-500MG |
4-{[(2-methoxyethyl)carbamoyl]amino}benzoic acid |
1146299-40-2 | 95% | 500MG |
$250 | 2023-07-06 | |
A2B Chem LLC | BA37938-1g |
4-(2-Methoxyethylcarbamoylamino)benzoic acid |
1146299-40-2 | 95% | 1g |
$835.00 | 2024-04-20 | |
A2B Chem LLC | BA37938-250mg |
4-(2-Methoxyethylcarbamoylamino)benzoic acid |
1146299-40-2 | 95% | 250mg |
$423.00 | 2024-01-04 |
4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acidに関する追加情報
Professional Introduction to 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic Acid (CAS No. 1146299-40-2)
4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid, with the CAS number 1146299-40-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its multi-functional amine and carbonyl groups, make it a valuable scaffold for designing novel bioactive molecules.
The< strong>chemical structure of 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid consists of a benzoic acid core substituted with two amino groups and a carbonyl-protected amine moiety. The presence of these functional groups imparts remarkable reactivity and versatility, enabling its use in various synthetic transformations. Specifically, the (2-methoxyethyl)amino group introduces a flexible side chain that can modulate the compound's pharmacokinetic properties, while the carbonyl group provides a site for further derivatization.
In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. Benzoic acid derivatives have emerged as a promising class of compounds due to their ability to interact with biological targets in a highly specific manner. The< strong>biological activity of 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid has been extensively studied in vitro, revealing potential applications in areas such as inflammation, cancer, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its< strong>potential as an anti-inflammatory agent. In preclinical studies, derivatives of benzoic acid have demonstrated significant inhibitory effects on key pro-inflammatory cytokines and enzymes. The structural motif present in 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid is believed to mimic natural bioactive molecules that regulate immune responses, thereby offering a novel therapeutic approach.
The< strong>pharmacological profile of this compound is further enhanced by its solubility and stability under physiological conditions. These properties are critical for ensuring effective drug delivery and absorption. Additionally, the< strong>synthetic accessibility of 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid makes it an attractive candidate for further medicinal chemistry investigations.
In the realm of drug discovery, the development of< strong>structure-activity relationship (SAR) studies is essential for optimizing lead compounds. Researchers have utilized 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid as a starting point to explore various structural modifications aimed at enhancing potency and selectivity. These efforts have led to the identification of several potent analogs with improved pharmacological properties.
The< strong>cancer research community has also shown considerable interest in this compound due to its ability to modulate signaling pathways involved in tumor growth and metastasis. Preliminary findings suggest that derivatives of benzoic acid can inhibit the activity of kinases and other enzymes that play a crucial role in cancer progression. Further investigations are warranted to fully elucidate the mechanisms by which this compound exerts its anti-cancer effects.
Beyond its therapeutic potential, 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid has applications in< strong>bioscience research. Its unique chemical properties make it a valuable tool for studying enzyme kinetics, protein-ligand interactions, and other biochemical processes. Researchers often employ this compound as an intermediate in synthetic protocols designed to probe biological mechanisms at a molecular level.
The< strong>safety profile of this compound is another critical consideration in its development as a pharmaceutical agent. Extensive toxicological studies have been conducted to assess its acute and chronic toxicity. These studies have shown that 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid exhibits low toxicity at relevant doses, making it a promising candidate for clinical translation.
In conclusion, 4-((((2-methoxyethyl)amino)(carbonyl)(amine))benzeneacetic acid (CAS No. 1146299-40-2)) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its diverse biological activities, position it as a versatile scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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